molecular formula C14H13N3O2S B2375870 (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine CAS No. 941943-32-4

(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine

Cat. No. B2375870
M. Wt: 287.34
InChI Key: XZCRCHFKVCIDNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Molecular Structure Analysis

The molecular structure of this compound is C14H13N3O2S . The structure–activity relationship (SAR) analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Under Solvent-Free Conditions : An effective method to synthesize 2-substituted benzimidazoles, including (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, was developed using solvent-free conditions. This technique employed both aromatic and alkyl nucleophiles for the production of various benzimidazoles (Lan et al., 2008).

  • Catalyzed C-H Amination for Benzimidazole Synthesis : A process for oxidative C-H amination using iodobenzene as a catalyst was demonstrated, allowing for the synthesis of 1,2-disubstituted benzimidazoles, which could include compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (Alla et al., 2013).

Applications in Material Science

  • Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives, similar to (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, were used in the fabrication of phosphorescent OLEDs, demonstrating excellent thermal stability and solubility for effective solution processing (Ge et al., 2008).

  • Pesticidal Potential : Derivatives of benzimidazoles, including sulfone variants, have been explored for their potential use as pesticides, indicating the broad applicability of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in agriculture (Borys et al., 2012).

Medical and Biological Research

  • Anticancer Compounds : Research has explored benzimidazole derivatives for their anticancer properties, which could encompass compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine. These compounds have shown potential against various cancer cell lines (El-Shekeil et al., 2012).

  • PARP Inhibitor for Cancer Treatment : The compound ABT-888, a benzimidazole carboxamide, has been identified as a potent PARP inhibitor, indicating the significance of benzimidazole derivatives in cancer therapy (Penning et al., 2009).

  • Antimicrobial Activity : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting the potential of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in this field (Noolvi et al., 2014).

  • Anti-Inflammatory Properties : Certain benzimidazole derivatives have shown notable anti-inflammatory activity in experimental studies, highlighting another potential application area for (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (KunnambathKrishnakumar et al., 2013).

Safety And Hazards

Aromatic amines, including this compound, can significantly harm human health and the environment . They are exceptionally hazardous for long-term use because of their possible unfavorable impacts . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCRCHFKVCIDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)methanesulfonamide

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